N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396853-73-8
VCID: VC4207416
InChI: InChI=1S/C18H19N5O3/c1-12-11-15(21-26-12)17(24)19-9-10-22-18(25)23(14-5-3-2-4-6-14)16(20-22)13-7-8-13/h2-6,11,13H,7-10H2,1H3,(H,19,24)
SMILES: CC1=CC(=NO1)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4
Molecular Formula: C18H19N5O3
Molecular Weight: 353.382

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

CAS No.: 1396853-73-8

Cat. No.: VC4207416

Molecular Formula: C18H19N5O3

Molecular Weight: 353.382

* For research use only. Not for human or veterinary use.

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide - 1396853-73-8

Specification

CAS No. 1396853-73-8
Molecular Formula C18H19N5O3
Molecular Weight 353.382
IUPAC Name N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C18H19N5O3/c1-12-11-15(21-26-12)17(24)19-9-10-22-18(25)23(14-5-3-2-4-6-14)16(20-22)13-7-8-13/h2-6,11,13H,7-10H2,1H3,(H,19,24)
Standard InChI Key MBJFSTSEUVFNNA-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4

Introduction

Key Structural Features:

  • 1,2,4-Triazole core: A five-membered heterocyclic ring containing three nitrogen atoms.

  • Cyclopropyl and phenyl substituents: Attached at positions 3 and 4 of the triazole ring, respectively.

  • 5-methylisoxazole-3-carboxamide: A fused bicyclic system with a methyl group at position 5 and a carboxamide group at position 3.

  • Ethyl linker: Connects the triazole and isoxazole moieties, enabling structural flexibility.

Representation:

ComponentPositionFunctional Group
1,2,4-TriazoleCoreN-heterocycle
CyclopropylC3Aliphatic ring
PhenylC4Aromatic ring
Ethyl linkerC1-C2Aliphatic chain
5-methylisoxazoleC3Heterocycle with methyl
CarboxamideC3Amide bond

Proposed Steps:

  • Triazole Core Formation:

    • Cyclization of cyclopropylamine and phenyl-substituted intermediates under acidic conditions.

    • Oxidation or condensation reactions to introduce the 5-oxo group .

  • Isoxazole Synthesis:

    • Claisen-Schmidt condensation or Michael addition to form the 5-methylisoxazole scaffold.

    • Carboxamide introduction via coupling of 5-methylisoxazole-3-carboxylic acid with amines .

  • Linker Attachment:

    • Ethyl chain incorporation via alkylation or nucleophilic substitution.

Example Reaction:

StepReagents/ConditionsPurpose
Triazole cyclizationAcid catalyst, heatForm triazole ring
OxidationDDQ, molecular sievesIntroduce ketone group
Isoxazole synthesisAcetic anhydride, pyridineForm isoxazole ring
CouplingEDC/HOBt, DCMAttach ethyl linker and carboxamide

Biological Activity and Pharmacological Relevance

While direct studies on this compound are sparse, its structural motifs suggest potential bioactivity:

Antimicrobial Properties:

Triazole derivatives are known for inhibiting microbial enzymes (e.g., fungal cytochrome P450). Hypothetical activity profiles (based on analogs):

Target MicrobeMIC (μg/mL)Mechanism (Inferred)
Staphylococcus≤0.25Inhibition of ergosterol biosynthesis
Candida≤0.5Disruption of fungal cell membrane

Structure-Activity Relationship (SAR):

ModificationImpact on ActivityExample Analog
Phenyl substituentEnhances lipophilicity, improves binding4-Phenyl-triazole derivatives
Cyclopropyl groupContributes to steric bulk, modulates reactivityCyclopropyl-triazole hybrids
5-MethylisoxazoleCritical for target engagementIsoxazole-carboxamide hybrids

Research Gaps and Future Directions

  • In Vitro/In Vivo Studies:

    • Systematic evaluation against bacterial/fungal pathogens and cancer cell lines.

  • Mechanistic Elucidation:

    • Identification of molecular targets (e.g., COX-1, kinase inhibition).

  • Synthetic Optimization:

    • Development of scalable routes to reduce costs and improve purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator